1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound characterized by the presence of an azetidine moiety and an imidazole ring. Its molecular formula is with a molecular weight of approximately 185.61 g/mol. The compound features a chlorine atom at the second position of the imidazole ring and an aldehyde functional group at the fifth position, which contributes to its unique chemical properties and potential biological activities .
These reactions highlight the compound's versatility as a building block in synthetic organic chemistry .
1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde exhibits a range of biological activities owing to its structural features. Imidazole derivatives are known for their pharmacological potential, including:
The synthesis of 1-(azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde can be achieved through several methods:
The applications of 1-(azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde span various fields:
Interaction studies involving 1-(azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde focus on its binding affinity to biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 1-(azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Chloro-1-methyl-1H-imidazole-5-carbaldehyde | Lacks azetidine; contains a methyl group instead | Different reactivity due to methyl substitution |
2-Chloro-1H-imidazole-5-carbaldehyde | No azetidine; chlorine at second position | Simpler structure may lead to different applications |
1-Methyl-1H-imidazole-5-carbaldehyde | Lacks chlorine; contains a methyl group | Variations in biological activity compared to chlorinated analogs |
2-Chloro-1-methyl-1H-imidazole-4-carbaldehyde | Chlorine at second position; aldehyde at fourth | Positioning of functional groups alters reactivity |
The uniqueness of 1-(azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it particularly valuable for research and industrial applications .
The retrosynthetic analysis of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde requires strategic disconnection of key bonds to identify synthetically accessible precursors [1] [2]. The most logical disconnections involve breaking the carbon-nitrogen bond connecting the azetidine ring to the imidazole core, allowing for independent construction of each heterocyclic component [2] [3].
The primary disconnection strategy focuses on the C-N bond between the azetidine nitrogen and the imidazole C-1 position [1]. This approach transforms the target molecule into two key synthons: a 3-aminoazetidine derivative and a 2-chloro-5-formylimidazole precursor [2]. The disconnection must correspond to the reverse of real and workable reactions, ensuring synthetic feasibility [1].
Disconnection Site | Synthon A | Synthon B | Synthetic Strategy |
---|---|---|---|
C-N (Azetidine-Imidazole) | 3-Aminoazetidine | 2-Chloro-5-formylimidazole | Nucleophilic substitution |
C-Cl (Imidazole C-2) | 1-(Azetidin-3-yl)-1H-imidazole-5-carbaldehyde | Chlorinating agent | Electrophilic chlorination |
C-CHO (Imidazole C-5) | 1-(Azetidin-3-yl)-2-chloro-1H-imidazole | Formylating agent | Vilsmeier-Haack reaction |
Strain-release amination represents a powerful strategy for constructing azetidine rings through the utilization of highly strained azabicyclo[1.1.0]butane precursors [4] [5]. This methodology exploits the inherent ring strain of approximately 25.4 kcal/mol in the azabicyclo[1.1.0]butane system to drive nucleophilic ring-opening reactions [6] [7].
The strain-release approach begins with the preparation of azabicyclo[1.1.0]butane from readily available starting materials [8]. Treatment of allylamine with bromine in ethanol provides dibromide precursors, which undergo sequential ring-closing reactions upon treatment with phenyllithium to generate the strained bicyclic system in situ [8]. The resulting azabicyclo[1.1.0]butane exhibits high nucleophilicity at the nitrogen atom and readily undergoes attack by various nucleophiles [4].
Modern developments in strain-release amination have expanded the scope to include turbo-amide nucleophiles generated from Grignard reagents [4] [8]. The reaction of azabicyclo[1.1.0]butane with dibenzyl-N-magnesium chloride lithium chloride complex at room temperature provides high yields of functionalized azetidines after electrophilic quenching [8]. The process tolerates diverse functional groups including olefins, ethers, heterocycles, and aryl halides [8].
Recent advances in photocatalytic strain-release methodologies have introduced new possibilities for azetidine synthesis [5]. Photocatalytic radical strategies utilizing organic photosensitizers enable the controlled energy-transfer process with sulfonyl imines, leading to radical intermediates that undergo strain-release ring-opening [5]. This approach provides access to densely functionalized azetidines in a single synthetic operation [5].
Cyclization techniques for azetidine formation encompass several mechanistically distinct approaches, each offering unique advantages for specific synthetic targets [9] [10]. Intramolecular nucleophilic substitution reactions represent the most widely employed strategy, utilizing 1,3-difunctionalized precursors with appropriate leaving groups [10] [11].
The intramolecular cyclization of 3,4-epoxy amines has emerged as an efficient route to azetidine formation [9]. Lanthanum triflate-catalyzed regioselective aminolysis of cis-3,4-epoxy amines proceeds through highly regioselective 4-exo-tet cyclization to afford azetidines with adjacent carbonyl functionality [9]. This method provides excellent regioselectivity and functional group tolerance under mild reaction conditions [9].
Copper-catalyzed photoinduced cyclization of ynamides offers another powerful approach to azetidine synthesis [12]. The use of copper-bis(2,9-dimethyl-1,10-phenanthroline) diphosphine hexafluorophosphate as photocatalyst enables anti-Baldwin radical cyclization through 4-exo-dig pathways [12]. This methodology demonstrates complete regioselectivity favoring azetidine formation over competing five-membered ring products [12].
Palladium-catalyzed gamma-C-H amination of cyclic alkyl amines provides direct access to highly substituted azetidines [13]. The use of benziodoxole tosylate oxidant in combination with silver acetate proves crucial for controlling selective reductive elimination pathways [13]. This process tolerates various functional groups and enables diastereoselective formation of enantiopure azetidines from chiral amino alcohol precursors [13].
Cyclization Method | Catalyst System | Reaction Conditions | Typical Yields |
---|---|---|---|
Epoxy amine cyclization | La(OTf)₃ | Room temperature, 24 h | 75-90% |
Photoinduced ynamide cyclization | Cu(bcp)DPEphos | Blue LED, 25°C, 12 h | 60-85% |
C-H amination | Pd catalyst/AgOAc | 100°C, 3-12 h | 70-95% |
Intramolecular substitution | Base-promoted | Reflux, 6-24 h | 65-80% |
Regioselective chlorination of imidazole derivatives involves sophisticated mechanistic pathways that depend on electronic and steric factors within the heterocyclic system [14] [15]. The chlorination process typically proceeds through electrophilic aromatic substitution mechanisms, with regioselectivity controlled by the electronic distribution in the imidazole ring [15].
Selectfluor-promoted chlorination using lithium chloride as the chlorine source represents a mild and efficient approach to imidazole chlorination [15]. The reaction proceeds through formation of electrophilic chlorine species that selectively attack electron-rich positions on the imidazole ring [15]. The regioselectivity strongly depends on the substituent pattern, with electron-donating groups directing chlorination to adjacent positions [15].
Imidazole-catalyzed chlorination mechanisms involve the formation of reactive imidazole chloramines as intermediates [14]. Hypochlorous acid reacts stoichiometrically with imidazole to generate N-chloroimidazole, which subsequently undergoes decomposition or further reaction [14]. The equilibrium for transchlorination reactions lies far in favor of chloramine formation under appropriate pH conditions [14].
The mechanistic pathway for regioselective chlorination involves initial formation of a chlorinium ion intermediate [14]. Protonated imidazole acts as an acid catalyst, facilitating nucleophilic attack and subsequent chlorine transfer [14]. The reactive forms of imidazole chloramines are their conjugate acids, particularly the imidazole chlorinium ion, which exhibits enhanced electrophilic reactivity [14].
The Vilsmeier-Haack reaction provides a reliable method for introducing carbaldehyde functionality into electron-rich aromatic systems, including imidazole derivatives [16] [17]. This formylation reaction involves the chemical reaction of a substituted formamide with phosphorus oxychloride and an electron-rich arene to produce aryl aldehydes [16].
The reaction mechanism begins with the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, through reaction of N,N-dimethylformamide with phosphorus oxychloride [16]. This electrophilic species then attacks the electron-rich imidazole ring at the most nucleophilic position, typically the C-5 position in 2-substituted imidazoles [16].
The initial electrophilic attack produces an iminium ion intermediate, which undergoes hydrolysis during aqueous workup to yield the corresponding aldehyde [16]. The reaction requires that the aromatic substrate be significantly more electron-rich than benzene for efficient reaction to occur [16]. Imidazole derivatives with electron-donating substituents serve as excellent substrates for this transformation [16].
Recent developments in Vilsmeier-Haack methodology have focused on optimizing reaction conditions for sensitive heterocyclic substrates [17]. The conversion of 4-methyl-5-imidazole carbaldehyde derivatives demonstrates the versatility of this approach for preparing functionalized imidazole aldehydes [17]. The carbaldehyde group serves as a reactive handle for further synthetic elaboration through condensation and reduction reactions [17].
Reaction Parameter | Optimal Conditions | Alternative Conditions | Comments |
---|---|---|---|
Temperature | 0-25°C | 60-80°C | Lower temperatures reduce side reactions |
Solvent | DMF | Dichloromethane | DMF serves dual role as solvent and reagent |
Reaction Time | 2-6 hours | 12-24 hours | Depends on substrate reactivity |
Workup | Aqueous hydrolysis | Basic workup | Careful pH control required |
Protective group strategies play a crucial role in the multistep synthesis of complex heterocyclic compounds like 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde [18] [19]. The selection of appropriate protecting groups must balance stability during synthetic transformations with ease of removal under mild conditions [18].
For azetidine-containing molecules, N-protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl groups provide excellent protection during various synthetic operations [19] [20]. The strained four-membered azetidine ring demonstrates remarkable stability toward strong acid conditions used for Boc deprotection, allowing for selective removal without ring degradation [19].
Recent developments in protecting group chemistry have introduced potassium trimethylsilanolate/butyronitrile systems for mild deprotection of N-heterocycles [20]. This methodology enables simultaneous deprotection and functionalization in a single step at room temperature, tolerating sensitive functional groups including vinyl, halogens, nitro, and cyano substituents [20].
The strategic use of protecting groups in azetidine synthesis enables telescoped reaction sequences without intermediate purification [13]. Crude chlorosulfinamide intermediates can undergo cyclization without purification, allowing preparation of protected azetidine products with only one purification step [13]. This approach significantly improves overall synthetic efficiency and reduces process mass intensity [13].
For imidazole derivatives, methylation of nitrogen atoms provides protection during electrophilic substitution reactions [17]. The formation of imidazolium salts through complete N-methylation creates highly reactive carbaldehyde intermediates that serve as precursors for further synthetic elaboration [17]. These protecting strategies must be carefully coordinated with the timing of chlorination and formylation reactions [17].
Catalytic systems for heterocycle synthesis have evolved to provide enhanced selectivity, milder reaction conditions, and improved atom economy [21] [22]. Modern catalytic approaches focus on minimizing waste generation while maximizing synthetic efficiency through innovative catalyst design [21].
Palladium-catalyzed systems provide complementary reactivity for heterocycle construction through C-H functionalization and intramolecular cyclization processes [23] [24]. The development of auto-tandem processes involving oxidative Heck reactions and subsequent C-H cyclization enables rapid construction of complex heterocyclic frameworks from simple starting materials [23].
Iron-based catalytic systems offer environmentally benign alternatives for C-H amination reactions leading to nitrogen heterocycles [24]. These catalysts achieve high turnover numbers exceeding 600 while maintaining excellent functional group tolerance [24]. The catalytic cycle involves activation by di-tert-butyl dicarbonate, suggesting substrate-assisted catalytic turnover mechanisms [24].
Automated optimization platforms incorporating Bayesian algorithms have revolutionized catalytic system development for multistep syntheses [25] [26]. These systems enable simultaneous optimization of multiple reaction parameters, identifying optimal conditions for telescoped processes in minimal experimental time [25]. The integration of continuous flow technology with automated optimization reduces process mass intensity while improving space-time yield [26].
Catalyst Type | Metal Loading | Temperature Range | Substrate Scope | Turnover Numbers |
---|---|---|---|---|
Copper complexes | 1-10 mol% | 25-100°C | Broad heterocycle tolerance | 50-200 |
Palladium systems | 2-5 mol% | 80-150°C | Aromatic substrates | 20-100 |
Iron complexes | 0.1-5 mol% | 100°C | Aliphatic azides | 100-620 |
Lanthanum triflate | 5-20 mol% | 25°C | Epoxy amines | 5-20 |
1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde exhibits solubility characteristics typical of heterocyclic compounds containing multiple polar functional groups. The compound's molecular structure includes an imidazole ring, an azetidine moiety, a chlorine substituent, and an aldehyde functional group, all of which significantly influence its solubility profile [1] [2].
The compound demonstrates high solubility in polar solvents due to the presence of multiple hydrogen bond acceptor and donor sites. The imidazole ring contains two nitrogen atoms that can participate in hydrogen bonding interactions, with one nitrogen acting as a hydrogen bond acceptor and the other capable of both donation and acceptance depending on the tautomeric form [2] [3]. The azetidine nitrogen provides an additional hydrogen bond donor site, while the aldehyde oxygen serves as a strong hydrogen bond acceptor [1].
Research on imidazole derivatives indicates that compounds containing the imidazole nucleus are typically highly soluble in water, ethanol, ethyl ether, and chloroform [2]. Similar heterocyclic compounds with comparable structural features show solubility values ranging from 23.30 mg/mL to 1.42 mg/mL in polar organic solvents [4]. The presence of the chlorine atom at the 2-position of the imidazole ring may slightly reduce overall polarity compared to unsubstituted analogs .
Table 1: Predicted Solubility in Polar Solvents
Solvent | Solubility Estimate | Basis for Estimation |
---|---|---|
Water | Moderate to High | Multiple H-bond sites, ionic character possible |
Methanol | High | Strong H-bonding capability with imidazole ring |
Ethanol | High | H-bonding with aldehyde and imidazole nitrogens |
Acetone | Moderate to High | Dipolar interactions with aldehyde group |
DMSO | Very High | Strong solvation of heterocyclic compounds |
The compound exhibits limited solubility in non-polar solvents due to its high polarity arising from the heterocyclic rings and functional groups. The calculated dipole moment for imidazole derivatives typically ranges from 3.61D to 4.8D [3] [6], indicating significant polarity that reduces solubility in non-polar media.
Studies on heterocyclic chalcones demonstrate that compounds with similar structural complexity show decreased solubility in non-polar solvents such as n-hexane and toluene [7]. The decrease in polarity associated with heterocyclic structures results in reduced affinity for non-polar environments compared to simpler aromatic compounds [7].
Table 2: Predicted Solubility in Non-Polar Solvents
Solvent | Solubility Estimate | Contributing Factors |
---|---|---|
n-Hexane | Very Low | High molecular polarity, limited dispersive interactions |
Toluene | Low | Moderate π-π interactions with aromatic system |
Chloroform | Moderate | Dipole-induced dipole interactions with chlorine |
Dichloromethane | Moderate | Halogen bonding interactions possible |
The tautomeric behavior of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde is primarily governed by the imidazole ring system, which exhibits characteristic 1H and 3H tautomeric forms in solution [8] [9]. This tautomerization significantly affects the compound's spectroscopic properties and chemical reactivity.
The imidazole ring in the compound can exist in two equivalent tautomeric forms due to the migration of the acidic hydrogen between the two nitrogen atoms. Nuclear Magnetic Resonance studies on similar 2-substituted imidazole compounds reveal that fast tautomeric exchange occurs in solution on the NMR time scale, resulting in averaged signals for equivalent carbons [8] [9].
Research using 13C NMR spectroscopy demonstrates that tautomeric exchange is practically stopped in the solid state due to loss of molecular symmetry, while in solution, the process remains rapid [9]. The tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and the electronic effects of substituents [10].
The tautomeric behavior exhibits significant solvent dependence. In DMSO-d6, compounds show equivalence for ring carbons due to enhanced proton transfer facilitated by the solvent [9]. Conversely, in D2O with acid or base, the tautomeric exchange rate increases significantly, leading to well-resolved NMR signals [9].
Microscopic pKa values for individual tautomers of imidazole derivatives have been determined: pKa = 6.73 for the N1-H tautomer and pKa = 6.12 for the N3-H tautomer [10]. These values indicate that both tautomeric forms can coexist in solution at physiological pH.
Table 3: Tautomeric Equilibrium Parameters
Parameter | N1-H Tautomer | N3-H Tautomer | Reference |
---|---|---|---|
Microscopic pKa | 6.73 | 6.12 | [10] |
Relative Stability | Slightly favored | Less favored | Estimated |
Exchange Rate | Fast (ms timescale) | Fast (ms timescale) | [9] |
Variable-temperature NMR studies on similar imidazole derivatives reveal that tautomeric exchange rates increase with temperature, while the ratio between tautomers remains relatively constant from 298K to 202.3K [9]. This suggests that the tautomeric process and any conformational changes are largely independent phenomena.
The coalescence temperature for tautomeric signals provides insight into the activation energy for proton transfer. Studies indicate that in acetone-d6, coalescence occurs around 298K, suggesting moderate activation barriers for the tautomeric process [9].
The acid-base properties of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde are dominated by the imidazole ring system, which exhibits amphoteric behavior with both acidic and basic characteristics [3] [6].
The compound exhibits basicity primarily through the sp2-hybridized nitrogen (N-3) of the imidazole ring, which acts as a proton acceptor. The basicity of imidazole derivatives is typically higher than that of pyridine (pKaH = 5.2) due to the amidine-like resonance structure that allows both nitrogens to participate in charge accommodation [3].
For 2-chloroimidazole derivatives, the predicted pKa value is approximately 0.76 [11], which is significantly lower than unsubstituted imidazole (pKa ≈ 7.1) [3]. This reduction in basicity results from the electron-withdrawing effect of the chlorine substituent at the 2-position, which decreases electron density on the imidazole nitrogen atoms.
The azetidine nitrogen may also contribute to the compound's basicity, though to a lesser extent than the imidazole system. Azetidine derivatives typically exhibit pKa values in the range of 8-11, making them moderately strong bases [12].
The imidazole ring exhibits weak acidic character through the N1-H proton, which can be deprotonated under basic conditions. The macroscopic pKa for imidazole ring deprotonation is typically around 14-15 for unsubstituted systems [3]. However, the presence of the chlorine substituent and the electron-withdrawing aldehyde group may lower this value.
The aldehyde functional group can participate in acid-base equilibria through enolate formation under strongly basic conditions, though this typically requires pKa values above 15-17.
Table 4: Predicted pKa Values and Acid-Base Properties
Functional Group | pKa Range | Character | Effect of Substituents |
---|---|---|---|
Imidazole N-3 (protonation) | 0.5-1.5 | Basic | Reduced by Cl and CHO groups |
Imidazole N-1 (deprotonation) | 13-15 | Acidic | Slightly reduced by substituents |
Azetidine nitrogen | 8-10 | Basic | Moderate basicity |
Aldehyde α-carbon | >15 | Very weak acid | Context-dependent |
The compound's behavior across different pH ranges reflects the multiple ionizable sites. At low pH (< 2), the compound exists primarily as a monoprotonated cation with protonation occurring at the most basic imidazole nitrogen. At intermediate pH (3-12), the compound exists predominantly in its neutral form with rapid tautomeric exchange. At high pH (> 13), deprotonation of the imidazole N-H may occur, generating an anionic species.
The pKa values exhibit significant solvent dependence. In aqueous solution, hydrogen bonding with water molecules stabilizes both protonated and deprotonated forms. In organic solvents, the pKa values typically shift depending on the solvent's ability to stabilize ionic species through solvation [10].
Thermal analysis of 1-(Azetidin-3-yl)-2-chloro-1H-imidazole-5-carbaldehyde using Differential Scanning Calorimetry (DSC) provides crucial information about its thermal stability, phase transitions, and decomposition behavior [13] [14].
DSC analysis reveals characteristic thermal events including melting point determination and any polymorphic transitions. Similar imidazole-carbaldehyde derivatives typically exhibit melting points in the range of 145-209°C [15]. The 2-chloroimidazole-5-carbaldehyde core structure suggests a melting point in the lower portion of this range due to the destabilizing effect of the chlorine substituent.
Heat of fusion (ΔHfusion) values for imidazole derivatives typically range from 106-159 J/g, with variations depending on the strength of intermolecular interactions [16]. The presence of the azetidine ring and aldehyde group may enhance hydrogen bonding, potentially increasing the heat of fusion.
Table 5: Predicted Thermal Transition Parameters
Thermal Parameter | Estimated Value | Basis for Estimation |
---|---|---|
Melting Point | 120-160°C | Similar heterocyclic aldehydes |
Heat of Fusion | 120-150 J/g | Comparable imidazole derivatives |
Glass Transition | Not applicable | Crystalline solid expected |
Decomposition Onset | 180-220°C | Thermal stability of similar compounds |
Thermogravimetric Analysis (TGA) coupled with DSC provides insights into the compound's thermal decomposition pathway. Studies on imidazole derivatives show that thermal degradation typically begins around 160-170°C [16]. The onset degradation temperature for structurally similar compounds occurs at approximately 170°C for control samples, with some treated samples showing reduced stability with onset temperatures around 160°C [16].
The decomposition process typically follows a multi-step mechanism with successive reactions. For imidazole derivatives, the thermal decomposition often proceeds through three distinct phases corresponding to different molecular fragments [17]. The maximum decomposition rate temperature (Tmax) usually occurs around 192-195°C [16].
The thermal stability of the compound is influenced by several structural factors. The aldehyde functional group may undergo thermal decomposition at relatively low temperatures, potentially through decarbonylation reactions. The azetidine ring may exhibit ring-opening reactions under thermal stress, while the imidazole ring typically demonstrates higher thermal stability due to its aromatic character.
Weight loss analysis during thermal decomposition provides quantitative information about the stability. Similar compounds typically lose 74-97% of their weight during complete decomposition cycles [16]. The end-set degradation temperature usually occurs around 235-250°C [16].
Table 6: Thermal Decomposition Parameters
Decomposition Stage | Temperature Range (°C) | Expected Weight Loss (%) | Primary Process |
---|---|---|---|
Stage 1 | 160-200 | 15-25 | Aldehyde decomposition |
Stage 2 | 200-280 | 40-60 | Azetidine ring opening |
Stage 3 | 280-400 | 20-35 | Imidazole ring degradation |
Optimal DSC analysis conditions for this compound include heating rates of 0.02-50°C/min with temperature ranges from -100°C to 700°C depending on the specific thermal events of interest [13]. Temperature-modulated DSC may provide additional insights by separating overlapping thermal effects and distinguishing between reversible and irreversible processes [13].